5-(Oxan-2-yl)-3,4-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Oxan-2-yl)-3,4-dihydro-2H-pyran: is an organic compound that belongs to the class of heterocyclic compounds It features a pyran ring fused with an oxane ring, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Oxan-2-yl)-3,4-dihydro-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-hydroxy-5-(oxan-2-yl)pentanal. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-(Oxan-2-yl)-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted derivatives with halides or amines.
Scientific Research Applications
Chemistry: 5-(Oxan-2-yl)-3,4-dihydro-2H-pyran is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine: The compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-(Oxan-2-yl)-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Quercetin 3-D-galactoside: A flavonoid with significant biological activity.
Uniqueness: 5-(Oxan-2-yl)-3,4-dihydro-2H-pyran stands out due to its unique fused ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, differentiating it from other similar compounds.
Properties
CAS No. |
22104-35-4 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
5-(oxan-2-yl)-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C10H16O2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h8,10H,1-7H2 |
InChI Key |
WTRZJCANKQNNNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C2=COCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.